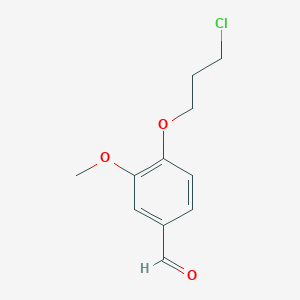

4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGULLHQDRWGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151719-92-5 | |

| Record name | 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5)

Executive Summary

4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5), often referred to as Chloropropyl Vanillin , is a critical pharmacophore building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). It serves as the primary intermediate for introducing the solubilizing side chains found in blockbuster oncology drugs such as Gefitinib (Iressa) and Icotinib (Conmana) .

This guide details the physicochemical properties, validated synthetic routes, analytical characterization, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 151719-92-5 |

| IUPAC Name | This compound |

| Synonyms | Chloropropyl Vanillin; 3-Methoxy-4-(3-chloropropoxy)benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 228.67 g/mol |

| Physical State | White to off-white crystalline powder or low-melting solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |

| Melting Point | Typically 45–55 °C (Analogous ether derivatives range) |

| Key Functional Groups | Aldehyde (Electrophile), Alkyl Chloride (Leaving Group), Methoxy (Donor) |

Synthetic Utility & Mechanism[2]

The synthesis of CAS 151719-92-5 is a classic Williamson ether synthesis, leveraging the regioselective alkylation of the phenolic hydroxyl group of Vanillin.

Core Synthesis Protocol

Reaction: Alkylation of Vanillin with 1-Bromo-3-chloropropane.

-

Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[2]

-

Reagent: 1-Bromo-3-chloropropane (1.2 equivalents)

-

Base: Potassium Carbonate (

, 2.0 equivalents) -

Solvent: DMF or Acetonitrile (

) -

Temperature: 60–80 °C

-

Time: 4–6 Hours

Mechanistic Insight:

The reaction proceeds via an

Synthesis Workflow Diagram

Figure 1: Selective alkylation of Vanillin to produce CAS 151719-92-5.

Downstream Pharmaceutical Applications[9][14]

The primary value of CAS 151719-92-5 lies in its role as a precursor for Gefitinib . The 3-chloropropyl chain is a "dummy" handle; the chloride is later displaced by morpholine to create the solubilizing side chain essential for the drug's bioavailability.

Application Case Study: Gefitinib Synthesis

In the convergent synthesis of Gefitinib, the aldehyde moiety is first converted to a nitrile, nitrated, and then cyclized to form the quinazoline core. The chloride is displaced by morpholine in the final stages.

Step-by-Step Transformation:

-

Nitrile Formation: Aldehyde

Oxime -

Nitration: Electrophilic aromatic substitution to introduce the nitro group at the 6-position (relative to original vanillin numbering).

-

Reduction: Nitro group reduced to Aniline.

-

Cyclization: Reaction with formamidine acetate to close the Quinazoline ring.

-

Side-Chain Activation: The terminal chloride reacts with Morpholine (

) to yield the final API.

Drug Synthesis Pathway Diagram

Figure 2: Strategic utilization of CAS 151719-92-5 in the synthesis of Gefitinib.

Analytical Characterization

To validate the identity of CAS 151719-92-5, the following analytical parameters should be met.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 9.85 | Singlet (s) | 1H | Aldehyde proton (-CH O) |

| 7.40 – 7.45 | Multiplet (m) | 2H | Aromatic protons (C2-H, C6-H) |

| 6.98 | Doublet (d) | 1H | Aromatic proton (C5-H) |

| 4.25 | Triplet (t) | 2H | Ether methylene (-O-CH 2-) |

| 3.92 | Singlet (s) | 3H | Methoxy group (-OCH 3) |

| 3.75 | Triplet (t) | 2H | Chloro-methylene (-CH 2-Cl) |

| 2.30 | Quintet (q) | 2H | Central methylene (-CH2-CH 2-CH2-) |

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm and 280 nm.

-

Retention Time: Expect elution ~8–10 min (hydrophobic due to chloro-alkyl chain).

Safety & Handling (HSE)

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

-

Storage: Store in a cool, dry place (2–8 °C preferred) under inert atmosphere (

) to prevent oxidation of the aldehyde group to the corresponding benzoic acid. -

Spill: Sweep up solid spills to avoid dust generation. Wash area with ethanol followed by water.

References

-

Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate.

-

PubChem Database. (2024).[5] Compound Summary: this compound. National Library of Medicine.

-

BLD Pharm. (2024). Product Analysis: CAS 151719-92-5. BLD Pharm.[3]

-

Google Patents. (2015). Methods of preparing icotinib and icotinib hydrochloride. US Patent US9085588B2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vanillin suppliers USA [americanchemicalsuppliers.com]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in PROTAC Design

Topic: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde as a PROTAC linker precursor Content Type: In-depth Technical Guide

Strategic Utilization of Bifunctional Vanillin-Based Linkers[1]

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) requires precise spatial arrangement between an E3 ubiquitin ligase and a Protein of Interest (POI).[1][2] The linker moiety is not merely a connector; it determines the physicochemical properties, permeability, and ternary complex stability (cooperativity) of the degrader.[2]

This guide profiles This compound (CAS: 929683-54-5 / 151719-92-5), a strategic alkyl-aryl linker precursor derived from vanillin.[3] Its dual-functionality—combining an electrophilic alkyl chloride and a reactive aldehyde—enables orthogonal conjugation strategies, making it a "workhorse" intermediate for constructing heterobifunctional degraders.[3]

Chemical Profile & Structural Logic[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Chloropropyl Vanillin; 3-Chloro-1-(4-formyl-2-methoxyphenoxy)propane |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

| Key Functionalities | Aldehyde (C-1): Reductive amination / Oxidation / OlefinationAlkyl Chloride (C-4 chain): Nucleophilic substitution (Sɴ2) |

| Structural Motif | Vanillin Core: Provides aromatic rigidity and metabolic stability (via 3-OMe).Propyl Spacer: 3-carbon aliphatic chain offers optimal flexibility for E3-POI alignment.[3][4][5] |

Strategic Advantage in PROTACs[3][1]

-

Orthogonality: The alkyl chloride and aldehyde groups react under distinct conditions. The aldehyde can be derivatized via mild reductive amination without affecting the chloride, or the chloride can be displaced by strong nucleophiles (phenols/thiols) while the aldehyde is protected (or tolerated if conditions are carefully controlled).

-

Solubility Modulation: The 3-methoxy group (from the vanillin scaffold) disrupts planarity and increases lipophilicity slightly compared to a naked phenyl ring, often improving cell permeability.[3]

-

Linker Length Control: The propyl ether chain provides a defined ~4-5 Å extension, often ideal for avoiding steric clashes in the ternary complex.[3]

Synthesis of the Precursor

Objective: Efficient alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1-bromo-3-chloropropane.

Reaction Mechanism

This is a Williamson ether synthesis.[3] The phenoxide ion of vanillin acts as the nucleophile, displacing the bromide (a better leaving group than chloride) from the dihaloalkane.

Protocol

Reagents:

-

Vanillin (1.0 eq)[3]

-

1-Bromo-3-chloropropane (1.2 - 1.5 eq)[3]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[3]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10 g, 65.7 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (18.2 g, 131.4 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn yellow.

-

Alkylation: Add 1-bromo-3-chloropropane (12.4 g, 78.8 mmol) dropwise.

-

Heating: Heat the reaction mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The product may precipitate as a solid.[3]

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Typically 85–95%.[3]

Application Protocols: PROTAC Assembly

This precursor allows for two primary assembly routes ("Aldehyde First" or "Chloride First"). The choice depends on the stability of your ligands (Warhead/E3 binder).

Route A: The "Chloride-First" Strategy (Nucleophilic Displacement)

Best for: Stable ligands with strong nucleophiles (e.g., Phenols, Thiols, Secondary Amines).[3]

Step 1: Chloride Displacement

-

Reactants: Ligand A-Nu (Nucleophile) + this compound.[3]

-

Conditions: K₂CO₃ or Cs₂CO₃ in DMF at 60–90°C.

-

Optimization: If the chloride is sluggish, add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide in situ.

-

Product: Ligand A-Linker-CHO.

Step 2: Reductive Amination

-

Reactants: Ligand A-Linker-CHO + Ligand B-NH₂ (Amine on E3/POI ligand).[3]

-

Conditions:

-

Mix Aldehyde and Amine in DCM/MeOH (or DCE). Add catalytic Acetic Acid (AcOH) if needed to promote imine formation. Stir 30–60 mins.

-

Add Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 eq).

-

Stir at RT for 2–16 hours.

-

-

Why STAB? It is milder than NaBH₄ and selective for imines over aldehydes, preventing direct reduction of the aldehyde to an alcohol.

Route B: The "Aldehyde-First" Strategy

Best for: Sensitive ligands or when Ligand A is an amine that is expensive/precious.[3]

Step 1: Reductive Amination

-

Reactants: this compound + Ligand A-NH₂.[3]

-

Conditions: Standard reductive amination (as above).

-

Product: Ligand A-NH-CH₂-Ar-O-(CH₂)₃-Cl.[3]

-

Note: The secondary amine formed is usually stable, but ensure it doesn't react intramolecularly during the next step (unlikely with this chain length, but possible if geometry forces it).

Step 2: Chloride Displacement

-

Reactants: Intermediate + Ligand B-Nu.[3]

-

Conditions: Requires optimization. If Ligand B is a phenol, use Cs₂CO₃/DMF. If Ligand B is an amine, this SN2 reaction might be slow; converting the Cl to I (using NaI in Acetone) beforehand is recommended.

Visualization of Workflows

Diagram 1: Synthesis and Assembly Logic

The following diagram illustrates the synthesis of the precursor and the divergent pathways for PROTAC assembly.

Caption: Synthesis of the chloropropyl-vanillin precursor and its application in the "Chloride-First" PROTAC assembly route.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 (Alkylation) | Competitive elimination of dihaloalkane. | Lower temperature (50°C); Ensure anhydrous conditions; Add KI catalyst. |

| Aldehyde Reduction to Alcohol | Reducing agent too strong or added too early. | Use NaBH(OAc)₃ instead of NaBH₄. Allow imine formation (30-60 min) before adding the reducing agent.[3] |

| Sluggish Chloride Displacement | Alkyl chlorides are poor electrophiles. | Perform Finkelstein exchange : Reflux the precursor with NaI in acetone to convert -Cl to -I before coupling.[3] |

| Dialkylation of Amine | Primary amine reacts twice with aldehyde. | Use stoichiometry control (1:1 or slight excess of amine). Use bulky amines if possible. |

References

-

Preparation of Vanillin Derivatives

-

PROTAC Linker Design Strategies

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

- Context: Discusses the importance of linker length and composition (alkyl/ether chains)

-

-

Reductive Amination Protocols

-

Compound Data

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling alkylating agents and bioactive compounds.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. chempep.com [chempep.com]

- 3. Application of Linkers in Chemical Biology [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. store.usp.org [store.usp.org]

- 6. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Precision Synthesis and Functionalization of Vanillin Alkyl Chlorides

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a privileged scaffold in medicinal chemistry due to its low toxicity and versatile functional handles. Among its derivatives, alkyl chloride ethers (specifically 4-(ω-chloroalkoxy)-3-methoxybenzaldehydes) represent a critical class of intermediates. Unlike their bromo- or iodo- analogs, alkyl chlorides offer a unique balance of stability and reactivity: they are stable enough to survive initial isolation and purification but reactive enough to undergo nucleophilic substitution (

This guide details the precision synthesis of these derivatives, focusing on the chemoselective alkylation of vanillin using 1-bromo-3-chloropropane . It provides validated protocols, mechanistic insights, and downstream functionalization strategies for developing "linker-based" bioactive molecules.

Part 1: Structural Rationale & Synthetic Strategy

The Chemoselectivity Principle

The synthesis of vanillin alkyl chlorides relies on the differential leaving group ability of halogens. In mixed dihaloalkanes (e.g., 1-bromo-3-chloropropane), the bromide ion (

By controlling reaction temperature and stoichiometry, researchers can achieve exclusive

Strategic Workflow

The following diagram illustrates the critical pathway from vanillin to its amino-functionalized bioactive derivatives.

Caption: Chemoselective synthesis pathway exploiting the reactivity difference between C-Br and C-Cl bonds.

Part 2: Experimental Protocol

Target Molecule: 4-(3-chloropropoxy)-3-methoxybenzaldehyde CAS: 148433-00-5 (Generic structure class)

Materials & Reagents[3][4][5]

-

Substrate: Vanillin (1.0 eq)

-

Linker: 1-Bromo-3-chloropropane (1.2 eq) — Excess is crucial to prevent dimerization.

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetone (HPLC grade) or Acetonitrile (

) -

Catalyst (Optional): Potassium Iodide (KI) — Avoid in this step to preserve the chloride.

Step-by-Step Synthesis

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous

(27.6 g, 200 mmol). -

Stirring: Stir the suspension at room temperature for 30 minutes. The mixture will turn bright yellow, indicating the formation of the phenoxide anion.

-

Addition: Add 1-Bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to gentle reflux (~56°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Note: Do not overheat or extend reaction time unnecessarily, as the chloride can eventually react, leading to dimerization (bis-vanillin ethers).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, residual -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification:

-

Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with 5% NaOH solution (2 x 50 mL) to remove unreacted vanillin. This is a critical purification step.

-

Wash with brine, dry over

, and concentrate. -

Recrystallization: The oil often solidifies upon standing. Recrystallize from Isopropyl Ether or Ethanol/Water (1:1) to yield white crystals.

-

Expected Yield: 75–85% Melting Point: 50–52°C (Lit. val. often reported for similar analogs).

Part 3: Analytical Characterization

Validation of the structure requires confirming the presence of the alkyl chloride chain and the integrity of the aldehyde.

NMR Spectroscopy Data (400 MHz, )

The distinction between the

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| CHO | Aldehyde | 9.85 | Singlet (s) | 1H | Characteristic aldehyde peak. |

| Ar-H | Aromatic | 7.40 – 7.45 | Multiplet (m) | 2H | H-2 and H-6 (deshielded by C=O). |

| Ar-H | Aromatic | 6.98 | Doublet (d) | 1H | H-5 (ortho to ether). |

| Ether | 4.22 | Triplet (t) | 2H | Deshielded by oxygen. | |

| Methoxy | 3.92 | Singlet (s) | 3H | Standard methoxy shift. | |

| Alkyl Chloride | 3.75 | Triplet (t) | 2H | Distinct from | |

| Methylene | 2.30 | Quintet (p) | 2H | Central methylene of propyl chain. |

Infrared (IR) Spectroscopy

-

1680–1690

: Strong C=O stretch (Aldehyde). -

1580, 1510

: Aromatic C=C skeletal vibrations. -

1260

: Ar-O-C asymmetric stretch. -

~700

: C-Cl stretch (often weak, but diagnostic).

Part 4: Functionalization & Bio-Applications

The "Linker" Concept

The alkyl chloride side chain is not the final target but a "molecular handle." The chloride is a moderate leaving group, which allows for the attachment of secondary amines (morpholine, piperazine, piperidine) to create tertiary amine derivatives . These motifs are common in:

-

Acetylcholinesterase (AChE) Inhibitors: For Alzheimer's research.

-

Antifungal Agents: Targeting ergosterol biosynthesis.

-

Multitarget Antipsychotics: Targeting dopamine/serotonin receptors.

Finkelstein-Assisted Amination

Because the alkyl chloride is less reactive than the bromide used in the first step, simple heating with an amine is often slow.

-

Protocol: React the Vanillin-Alkyl-Chloride with the secondary amine in Acetonitrile or DMF.

-

Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 eq). The iodide displaces the chloride in situ to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the amine.

Caption: Divergent synthesis capabilities of the vanillin alkyl chloride scaffold.

References

-

Preparation of Alkoxy-Benzaldehydes

- Title: Synthesis of 4-(3-chloropropoxy)benzonitrile (Analogous Protocol)

- Source: PrepChem

-

URL:[Link]

-

Bioactive Vanillin Derivatives

- Title: Vanillin Derivatives in Drug Design: Structure–Activity Rel

- Source: ACS Omega (via NIH)

-

URL:[Link]

-

Synthesis of Piperazine-Vanillin Analogs

-

NMR Data Verification

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterobifunctional Linkers Utilizing 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and application of heterobifunctional linkers derived from 4-(3-chloropropoxy)-3-methoxybenzaldehyde. This readily accessible starting material, synthesized from vanillin, offers a versatile platform for creating linkers with distinct functionalities at either end, making them ideal for applications in drug discovery, chemical biology, and diagnostics. We provide detailed, step-by-step protocols for the synthesis of a representative azide- and amine-terminated heterobifunctional linker, complete with characterization data and expert insights into the rationale behind key experimental steps. This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize custom linkers for conjugating a wide range of molecules, including proteins, peptides, and small-molecule drugs.

Introduction: The Critical Role of Heterobifunctional Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini.[1][2] These linkers are indispensable tools in modern chemical biology and drug development, enabling the covalent conjugation of two different molecules.[3] A prominent application of heterobifunctional linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker in a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the final conjugate.[1][9][10]

The choice of starting material for linker synthesis is critical, and this compound, a derivative of the naturally abundant and renewable resource vanillin, presents an attractive option.[11][12][13] Its structure incorporates a versatile aldehyde group, which can be readily converted into an amine or other functionalities, and a terminal alkyl chloride that can be substituted with a wide range of nucleophiles, such as azides, to introduce a second functional group.[14][15]

Strategic Overview of the Synthesis

The synthesis of a heterobifunctional linker from this compound can be approached in a modular fashion. The overall strategy involves:

-

Synthesis of the Starting Material: The initial step is the synthesis of this compound from vanillin via a Williamson ether synthesis. This reaction is robust and generally high-yielding.[16][17][18][19]

-

Introduction of the First Functional Group: The terminal chloride of the propoxy chain is an excellent electrophile for introducing the first functional group via nucleophilic substitution. In our representative protocol, we will introduce an azide group, a versatile handle for "click chemistry."[7][20]

-

Modification of the Aldehyde: The aldehyde group serves as a precursor to the second functional group. We will demonstrate its conversion to a primary amine via reductive amination.[21]

This modular approach allows for the synthesis of a variety of linkers by simply changing the nucleophile used in the first step or the reaction conditions for modifying the aldehyde.

Figure 1: Synthetic workflow for the heterobifunctional linker.

Detailed Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from vanillin and 1-bromo-3-chloropropane via a Williamson ether synthesis.

Materials and Reagents:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromo-3-chloropropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃ClO₃[14][22] |

| Molecular Weight | 228.67 g/mol [14] |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Table 1: Expected data for this compound.

Synthesis of 4-(3-Azidopropoxy)-3-methoxybenzaldehyde

This protocol details the conversion of the alkyl chloride to an azide, a key functional group for click chemistry.[20]

Materials and Reagents:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the azido-functionalized intermediate.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 235.24 g/mol |

| Typical Yield | >90% |

| Appearance | Colorless oil or low-melting solid |

| Purity (by HPLC) | >95% |

Table 2: Expected data for 4-(3-Azidopropoxy)-3-methoxybenzaldehyde.

Synthesis of (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine

This final step converts the aldehyde to a primary amine via reductive amination.

Materials and Reagents:

-

4-(3-Azidopropoxy)-3-methoxybenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 4-(3-azidopropoxy)-3-methoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with DCM (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final heterobifunctional linker.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₄O₂ |

| Molecular Weight | 236.27 g/mol |

| Typical Yield | 70-85% |

| Appearance | Pale yellow oil |

| Purity (by HPLC) | >95% |

Table 3: Expected data for (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine.

Application of the Heterobifunctional Linker

The synthesized (4-(3-azidopropoxy)-3-methoxyphenyl)methanamine is a versatile heterobifunctional linker. The primary amine can be used for amide bond formation with a carboxylic acid-containing molecule, while the azide group can undergo a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with an alkyne-functionalized molecule.[7][20]

Figure 2: Application of the heterobifunctional linker in conjugation.

Conclusion

The use of this compound as a precursor provides a straightforward and efficient route to valuable heterobifunctional linkers. The protocols outlined in this application note are robust and can be adapted to generate a library of linkers with diverse functionalities, thereby empowering researchers in the fields of drug discovery and chemical biology to create novel molecular conjugates with tailored properties.

References

- Vertex AI Search, The Williamson Ether Synthesis.

- Vertex AI Search, 12. The Williamson Ether Synthesis.

- SciSpace, Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease.

- Enamine, Building blocks and linkers for PROTAC synthesis.

- Journal of the American Chemical Society, Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups.

- UHI Research Database, Synthesis of novel vanillin derivatives Scipioni, M

- ACS Publications, Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society.

- Chem.

- PMC, Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid

- Wikipedia, Williamson ether synthesis.

- Semantic Scholar, Table 6 from Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups.

- PMC, Current strategies for the design of PROTAC linkers: a critical review.

- IOSR Journal of Applied Chemistry, Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv

- RSC Publishing, Combining transition metals and transient directing groups for C–H functionaliz

- Wikipedia, Click chemistry.

- PubMed, Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent.

- OCR A-Level Chemistry, Synthetic routes.

- ResearchGate, Vanillin based phthalonitrile and acetylene bifunctional resins.

- CORE, Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

- PMC, Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

- Benchchem, Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.

- MDPI, Vanillin: A Promising Biosourced Building Block for the Prepar

- Semantic Scholar, Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orient

- Frontiers, E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- MDPI, Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs).

- ScienceDirect, Characteristic roadmap of linker governs the r

- Organic Syntheses Procedure.

- Guidechem, 3-(3-chloropropoxy)-4-methoxybenzaldehyde 929683-54-5 wiki.

- Open Exploration Publishing, Novel approaches for the r

- Glen Research, Technical Brief - Aldehyde and AminoOxy conjug

- ChemScene, Heterobifunctional Cross-Linkers.

- The Exam Formula, Synthetic Routes part 1.

- PubChemLite, 3-(3-chloropropoxy)-4-methoxybenzaldehyde (C11H13ClO3).

- Merck, 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1.

- BLD Pharm, 151719-92-5|this compound.

- PrepChem.com, Synthesis of 4-hydroxy-3-methoxy benzaldehyde.

- PubChem, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072.

- ResearchGate, (PDF) Current strategies for the design of PROTAC linkers: a critical review.

- Organic Chemistry Portal, Aryl ether synthesis by etherification (aryl

- G-Biosciences, Heterobifunctional Cross-Linkers.

Sources

- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 2. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 3. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) | MDPI [mdpi.com]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. 151719-92-5|this compound|BLD Pharm [bldpharm.com]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. community.wvu.edu [community.wvu.edu]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. Click chemistry - Wikipedia [en.wikipedia.org]

- 21. chemistrystudent.com [chemistrystudent.com]

- 22. PubChemLite - 3-(3-chloropropoxy)-4-methoxybenzaldehyde (C11H13ClO3) [pubchemlite.lcsb.uni.lu]

Nucleophilic substitution of chloride in 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Application Note: Nucleophilic Substitution of Chloride in 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Reactions for Haloalkoxy-Benzaldehyde IntermediatesPart 1: Introduction & Strategic Analysis

1.1 The Substrate & Challenge this compound (CAS: 15876-57-0) is a critical bifunctional building block, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs) and GPCR ligands. Its structure features two reactive centers with orthogonal chemistry:

-

Electrophilic Alkyl Chloride (Tail): A primary alkyl chloride requiring nucleophilic substitution (

). -

Electrophilic Aldehyde (Core): A carbonyl group susceptible to nucleophilic addition, condensation, and oxidation.

The Chemoselectivity Dilemma: The primary challenge in substituting the chloride is the competing reactivity of the aldehyde.

-

Amine Nucleophiles: Primary and secondary amines will react rapidly with the aldehyde to form imines (Schiff bases) or aminals/iminium ions before displacing the chloride, leading to polymerization or intractable mixtures.

-

Basic Conditions: Strong bases required to activate weak nucleophiles can trigger Cannizzaro disproportionation or aldol-type condensations of the aldehyde.

1.2 The Solution: The "Protect-Activate-Substitute" Strategy To achieve high yields and purity, this guide advocates for a Finkelstein-Assisted Substitution protocol, often coupled with in-situ or transient aldehyde protection depending on the nucleophile.

Part 2: Visual Workflows (Graphviz)

Figure 1: Decision Matrix for Nucleophilic Substitution Caption: Logical workflow for selecting the correct protocol based on nucleophile type and chemoselectivity requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution with Non-Amine Nucleophiles (Azide/Thiol)

Target: Synthesis of Azido- or Thio-ether derivatives while preserving the aldehyde.

Mechanism: The alkyl chloride is a mediocre leaving group. Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ (Finkelstein reaction), which is then rapidly displaced by the nucleophile.

Reagents:

-

Nucleophile: Sodium Azide (

) or Thiol (1.2 - 1.5 eq) -

Catalyst: Potassium Iodide (KI) (0.1 - 0.2 eq)

-

Solvent: DMF (anhydrous) or DMSO

-

Base (for Thiols only):

(1.5 eq)

Step-by-Step Procedure:

-

Preparation: Charge a reaction flask with this compound (10 mmol, 2.28 g) and dry DMF (20 mL).

-

Activation: Add Potassium Iodide (166 mg, 1.0 mmol, 10 mol%). Stir at RT for 10 minutes until dissolved.

-

Nucleophile Addition:

-

For Azidation: Add Sodium Azide (0.97 g, 15 mmol) in one portion.

-

For Thiolation: Add Thiol (12 mmol) and

(2.07 g, 15 mmol).

-

-

Reaction: Heat the mixture to 60°C under

atmosphere.-

Note: Do not exceed 80°C to prevent thermal decomposition of the aldehyde.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The conversion of Cl

I is fast; the subsequent substitution is the rate-determining step. Reaction typically completes in 4–6 hours. -

Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (

mL). Wash organics with brine (

QC Check:

-

IR: Look for the disappearance of C-Cl stretch (approx. 650-700

) and appearance of Azide ( -

1H NMR: The triplet for

at

Protocol B: Amination via Acetal Protection (The "Safe" Route)

Target: Substitution with Primary/Secondary Amines (e.g., Morpholine, Piperazine).

Rationale: Direct reaction of amines with the aldehyde substrate forms stable imines or aminals. To attach the amine only to the propyl tail, the aldehyde must be masked.

Phase 1: Protection (One-Pot)

-

Dissolve Substrate (10 mmol) in Methanol (30 mL).

-

Add Trimethyl Orthoformate (HC(OMe)3, 1.5 eq) and p-Toluenesulfonic acid (pTSA, 0.05 eq).

-

Reflux for 2 hours. Monitor disappearance of Aldehyde peak (CHO,

ppm) by NMR. -

Neutralize with

, concentrate to dryness. The resulting dimethyl acetal is used directly.

Phase 2: Substitution

-

Dissolve the crude acetal in Acetonitrile (ACN) or DMF.

-

Add the Amine (2.0 eq) and KI (0.5 eq).

-

Note: Use stoichiometric KI (0.5-1.0 eq) here to maximize rate, as amines are poorer nucleophiles for

than azides.

-

-

Heat to 80°C for 12–16 hours in a sealed tube (if amine is volatile).

-

Workup: Evaporate solvent. Partition between DCM and water.

Phase 3: Deprotection

-

Dissolve the crude amine-acetal in THF (20 mL).

-

Add 1M HCl (10 mL). Stir at RT for 1 hour.

-

Neutralize with saturated

to pH 8. -

Extract with DCM. The product is the amino-benzaldehyde.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent & Catalyst Effects on Conversion

| Solvent | Catalyst (KI) | Temp (°C) | Time (h) | Conversion (%) | Notes |

| DMF | None | 80 | 24 | < 40% | Slow; Cl is a poor leaving group. |

| DMF | 10 mol% | 60 | 6 | > 95% | Optimal balance of rate/stability. |

| Acetone | 100 mol% | Reflux | 18 | 85% | Finkelstein conditions; slower than DMF. |

| Ethanol | None | 78 | 24 | N/A | Side reaction: Acetal formation/solvolysis. |

Troubleshooting Guide:

-

Issue: Elimination Product (Styrene derivative)

-

Observation: New alkene peaks in NMR (

5.0-6.0 ppm). -

Cause: Base is too strong (e.g., NaOH, NaH) or temperature too high (>100°C).

-

Fix: Switch to weaker bases (

,

-

-

Issue: Aldehyde Oxidation

-

Observation: Formation of carboxylic acid (broad OH stretch, acidic peak).

-

Cause: Exposure to air at high temps.

-

Fix: Strictly degas solvents and run under Nitrogen/Argon.

-

References

-

Vertex Pharmaceuticals. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

-

Organic Syntheses. (2008). Oxidative Amination of Aldehydes. Org. Synth. [Link]

-

PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Conjugation of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in PROTAC Synthesis

This Application Note and Protocol guide details the specific procedures for conjugating 4-(3-Chloropropoxy)-3-methoxybenzaldehyde to E3 ligase ligands. This molecule serves as a critical heterobifunctional linker intermediate in PROTAC® (Proteolysis Targeting Chimera) development, offering an aldehyde handle for reductive amination and an alkyl chloride tail for nucleophilic displacement.[1]

Strategic Overview & Chemistry

This compound is a vanillin-derived linker designed for "linker-first" PROTAC synthesis.[1][2] Its dual functionality allows for orthogonal conjugation strategies:

-

Aldehyde (C1): Highly reactive toward primary and secondary amines via reductive amination.[1][2] This is the preferred route for attaching E3 ligands like Lenalidomide , Pomalidomide , or amine-functionalized VHL ligands.

-

Alkyl Chloride (C4-propoxy tail): A moderate electrophile suitable for

displacement by nucleophiles (phenols, thiols, or secondary amines) on the Target Protein Ligand (POI Ligand).[1]

Selection Guide: Which Protocol to Use?

-

Protocol A (Reductive Amination): Use if your E3 ligand has a free amine (e.g., 4-amino-thalidomide, Lenalidomide, VHL-amine).[1] This forms a stable benzyl amine linkage.[1][2]

-

Protocol B (Alkylation): Use if your E3 ligand has a phenolic hydroxyl group (e.g., VHL ligand, specific IAP ligands).[1] This forms an ether linkage.[1][2]

Figure 1: Decision matrix for conjugating this compound based on E3 ligand chemotype.

Protocol A: Reductive Amination (Primary Strategy)

Target Substrate: Amine-bearing E3 ligands (e.g., Lenalidomide, Pomalidomide).[1] Mechanism: Formation of an imine/iminium ion followed by selective reduction to a secondary amine.[1][2]

Reagents & Equipment[1][3][4][5]

-

Substrate: E3 Ligand (1.0 equiv)[1]

-

Linker: this compound (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)[1]

-

Expert Note: STAB is preferred over NaBH4 or NaBH3CN because it is milder and will not reduce the aldehyde before imine formation, nor will it reduce the imide carbonyls inherent in Cereblon ligands.

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the E3 Ligand (1.0 equiv) and This compound (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

-

Add Acetic Acid (1–2 drops per mmol substrate).[1][2] A slightly acidic pH (5–6) accelerates imine formation.[1][2]

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LC-MS.[1][2] You may see the mass of the imine (M + Linker - H2O).

-

-

Reduction:

-

Quenching & Workup:

-

Purification:

Troubleshooting Table

| Issue | Possible Cause | Solution |

| No Reaction | Amine is too unreactive (e.g., aniline).[1][2] | Switch solvent to MeOH/DCM (1:1) or heat to 40°C. Increase AcOH. |

| Aldehyde Reduction | Reductant added too early. | Ensure imine formation time (30-60 min) before adding STAB.[1][2] |

| Incomplete Conversion | Water in solvent hydrolyzing imine. | Use anhydrous solvents and add 4Å molecular sieves.[1][2] |

Protocol B: Alkylation / Etherification (Alternative Strategy)

Target Substrate: Phenol-bearing E3 ligands (e.g., VHL-phenol).[1][2]

Mechanism:

Reagents

-

Substrate: Phenolic E3 Ligand (1.0 equiv)

-

Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)[1]

-

Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv) - Crucial for Finkelstein activation.[1][2]

Step-by-Step Procedure

-

Activation:

-

Dissolve the Phenolic E3 Ligand in anhydrous DMF (~0.1 M).

-

Add K2CO3 (2.0 equiv) and stir at RT for 15 minutes to generate the phenoxide.

-

-

Coupling:

-

Workup:

-

Purification:

Quality Control & Characterization

Verify the conjugate structure using the following markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

Disappearance: The aldehyde proton singlet (~9.8 ppm) should disappear (Protocol A) or remain (Protocol B).

-

Appearance (Protocol A): A new benzylic methylene signal (Ar-CH2 -NH-) typically appears around 4.0 – 4.3 ppm.[1][2]

-

Linker Signals: Look for the propyl chain multiplets (~2.0–2.2 ppm) and the methoxy singlet (~3.8 ppm).

-

-

LC-MS:

-

Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio) in the product mass spectrum.

-

References

-

Burslem, G. M., & Crews, C. M. (2020).[1][4] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1][2][5][6][7] Cell, 181(1), 102–114.[1] Link[1]

-

Abdelaziz, M. A., et al. (2023).[1] Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2.[8] Molecules, 28(22), 7563.[1] Link[1]

-

Maniaci, C., et al. (2017).[1] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[1][2] Nature Communications, 8, 830.[1] Link

-

Sigma-Aldrich. (n.d.).[1][2] 4-(3-Chloropropoxy)benzaldehyde Product Information & SDS. MilliporeSigma. Link[1]

Sources

- 1. 4-Chloro-3-methoxybenzaldehyde | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. arvinas.com [arvinas.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for 4-(3-Chloropropoxy)-3-methoxybenzaldehyde reactions

Application Note: Solvent System Engineering for 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Executive Summary

This compound (CAS 151719-92-5) is a bifunctional building block critical in the synthesis of antipsychotics (structural analogs of Iloperidone) and cardiovascular agents.[1][2] Its utility stems from its dual electrophilic sites: the alkyl chloride tail (susceptible to

This guide addresses the critical challenge of solvent selection . Improper solvent choice leads to competitive side reactions (e.g., Cannizzaro disproportionation, polymerization) or kinetic stalling. This protocol defines solvent systems that maximize yield for specific transformations while adhering to modern Green Chemistry principles (replacing DMF/DCM).

Chemical Architecture & Solubility Profile

To select the correct solvent, one must understand the solute's physicochemical behavior.

-

Lipophilicity: The chloropropoxy chain renders the molecule highly lipophilic (LogP ~2.4).[2]

-

Reactivity Profile:

Table 1: Solubility & Stability Matrix

| Solvent Class | Representative Solvents | Solubility | Suitability | Critical Notes |

| Polar Aprotic | DMF, DMSO, NMP | High | Excellent ( | Accelerates substitution at the chloride tail.[1][2] Hard to remove (high BP). |

| Ketones | Acetone, MEK | High | Good (Finkelstein) | Ideal for reflux with KI to convert Cl |

| Chlorinated | DCM, DCE | High | Excellent (Reductive Amination) | Standard for aldehyde reactions; environmental hazard.[2] |

| Green Alternatives | 2-MeTHF, CPME, EtOAc | Moderate-High | High (Workup/Green) | 2-MeTHF is the preferred replacement for DCM/THF.[1][2] |

| Protic | Methanol, Ethanol | Moderate | Context Dependent | Use only for Schiff base formation; avoids acetal formation if anhydrous.[1][2] |

Decision Logic: Selecting the Solvent

The choice of solvent is dictated by which functional group you intend to react.[2]

Figure 1: Decision matrix for solvent selection based on chemoselectivity requirements.

Detailed Application Protocols

Protocol A: Coupling with Secondary Amines

Targeting the alkyl chloride to synthesize piperazine-linked APIs.

The Challenge: The alkyl chloride is a poor leaving group.[2] The Solution: Use a Polar Aprotic Solvent to solvate the cation (leaving the nucleophilic amine "naked") and add Potassium Iodide (KI) as a catalyst.[2]

Reagents:

-

Base:

(2.0 eq, anhydrous, granular) -

Catalyst: KI (0.1 eq)[2]

-

Solvent System: Methyl Ethyl Ketone (MEK) [Preferred for workup] OR Acetonitrile (ACN).[2]

Workflow:

-

Charge: In a reaction vessel equipped with a reflux condenser, dissolve the substrate in MEK (10 volumes, e.g., 10 mL per 1 g).

-

Activate: Add KI and

.[1][2] Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to iodine liberation. -

Addition: Add the secondary amine.

-

Reflux: Heat to 80°C (MEK reflux) for 12–18 hours.

-

Workup (Self-Validating Step):

Green Alternative: Replace MEK with N-Butylpyrrolidinone (NBP) or Cyclopentyl Methyl Ether (CPME) .[1][2] Note that CPME requires higher temperatures to achieve similar kinetics.[1][2]

Protocol B: Reductive Amination

Targeting the aldehyde to form benzylic amines.[2]

The Challenge: Avoiding the reduction of the aldehyde to alcohol (by-product) before the imine forms.[2] The Solution: Use 2-MeTHF or DCM with a mild reducing agent (STAB).[1][2]

Reagents:

-

Amine: Primary amine (1.1 eq)[2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Green] or DCE.[1][2]

Workflow:

-

Imine Formation: Dissolve substrate and amine in 2-MeTHF. Stir for 1 hour at 20°C. Use molecular sieves (4Å) if the amine is hydrous.

-

Reduction: Add STAB portion-wise over 20 minutes. Caution: Mild exotherm.[1][2]

-

Quench: Add saturated

.[1][2][3] -

Phase Separation: 2-MeTHF is immiscible with water (unlike THF).[1][2] Separate layers directly.[1][2]

Scientific Rationale & Troubleshooting

Why MEK over DMF?

While DMF offers faster kinetics due to high dielectric constant (

Why the Chloride doesn't react in Protocol B?

Under the mild conditions of reductive amination (Room Temp, weak base), the alkyl chloride is inert. The activation energy for

Visualizing the Reaction Pathway:

Figure 2: Divergent synthesis pathways controlled by solvent and reagent selection.[1][2]

References

-

Iloperidone Synthesis & Intermediates

-

Green Solvent Selection

-

Reductive Amination Guidelines

-

Compound Data

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2011154860A1 - An improved process for preparing iloperidone - Google Patents [patents.google.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 151719-92-5|this compound|BLD Pharm [bldpharm.com]

Strategic Utilization of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Super-Fragment" Scaffold

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a potent lead compound often stalls due to synthetic intractability or poor physicochemical properties.[1][2] 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS: 83730-48-1) represents a "privileged" bifunctional scaffold that solves these bottlenecks.[1][2]

Derived from the vanillin core—a structure historically validated in kinase inhibitors (e.g., Gefitinib intermediates) and GPCR ligands—this molecule offers two distinct, orthogonal "growth vectors":[3]

-

Vector A (Aldehyde): A versatile handle for Fragment Growing via reductive amination, Knoevenagel condensation, or heterocycle formation (e.g., quinazolines, benzimidazoles).[1][3]

-

Vector B (Alkyl Chloride): A pre-installed electrophile for Fragment Linking or Solubility Optimization.[1][2] The 3-chloropropyl chain allows for late-stage introduction of solubilizing groups (e.g., morpholine, piperazine) without requiring de novo synthesis of the core.[3][2]

This guide details the strategic application of this scaffold to accelerate hit-to-lead optimization.

Chemical Biology & Mechanism of Action[2]

The "Linker-First" vs. "Core-First" Strategy

The unique value of this intermediate lies in its ability to support divergent library synthesis.[1][2] The chloro-linker is stable to mild aldehyde transformations, allowing researchers to choose their optimization path based on the project's specific SAR (Structure-Activity Relationship) needs.[1][2]

-

Path A: Solubility Optimization (Linker-First): The chloride is displaced by a polar amine (e.g., morpholine) before core elaboration.[1][2] This creates a highly soluble "advanced intermediate" that prevents precipitation during subsequent high-throughput screening.[1][2]

-

Path B: Scaffold Hopping (Core-First): The aldehyde is reacted first to explore diverse binding cores.[1][2] The chloride is left intact as a "latent" handle for future property modulation.

Strategic Workflow Diagram

The following diagram illustrates the decision tree for utilizing this scaffold in a kinase inhibitor campaign.

Caption: Divergent synthesis workflows. Path A prioritizes physicochemical properties (LogP), while Path B prioritizes pharmacophore exploration.[1][3]

Detailed Application Protocols

Protocol A: "Linker-First" Synthesis of Solubilized Scaffolds

Objective: Synthesize 4-(3-morpholinopropoxy)-3-methoxybenzaldehyde to serve as a high-solubility building block. Rationale: The 3-chloropropyl group is a "masked" solubilizing vector.[1][2] Converting it to a morpholino-propyl group mimics the side chain of the EGFR inhibitor Gefitinib, significantly lowering LogP and improving metabolic stability.[1][3]

Materials

-

Substrate: this compound (1.0 eq)

-

Catalyst: Sodium Iodide (NaI) (0.1 eq) - Critical for Finkelstein acceleration[1][2]

-

Base: Potassium Carbonate (

) (2.0 eq)[1][2]

Step-by-Step Methodology

-

Activation: In a round-bottom flask, dissolve 1.0 eq of the chloropropoxy aldehyde in MeCN (0.2 M concentration). Add 0.1 eq NaI.[1][3] Stir at RT for 15 mins.[1][3] Note: The in-situ formation of the alkyl iodide accelerates the reaction rate by ~5x.[1][2]

-

Displacement: Add 2.0 eq

followed by 1.5 eq Morpholine.[1][2] -

Reflux: Heat the mixture to 80°C (MeCN reflux) for 6-12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The aldehyde peak (approx. 10.0 ppm in

NMR) should remain intact, while the triplet of the -

Workup: Cool to RT. Filter off inorganic salts.[1][3] Concentrate the filtrate.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

.[1][3] If necessary, purify via flash chromatography (DCM:MeOH 95:5).[3] -

Validation:

-

Yield: Expect 85-95%.

-

QC:

NMR must show the aldehyde singlet (~9.85 ppm) and the disappearance of the

-

Protocol B: "Core-First" Library Generation via Reductive Amination

Objective: Use the aldehyde vector to generate a library of secondary amines (benzylamine core) while preserving the chloro-linker for later functionalization.[1][2]

Materials

-

Scaffold: this compound (1.0 eq)

-

Amine Library: Diverse anilines or aliphatic amines (1.1 eq)[1][2]

-

Reductant: Sodium Triacetoxyborohydride (

,

Step-by-Step Methodology

-

Imine Formation: In a 2-dram vial (for library scale), mix the scaffold (0.1 mmol) and the amine (0.11 mmol) in DCE (1 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Shake at RT for 1 hour.

-

Reduction: Add

(0.15 mmol) in one portion. Caution: Gas evolution.[1][2] -

Reaction: Shake at RT for 16 hours.

-

Quench: Add saturated

(1 mL). Extract with DCM.[1][3][4] -

Analysis: The product now contains a secondary amine core and the original alkyl chloride tail.[1]

-

Self-Validating Step: If the product is intended for covalent inhibition, the alkyl chloride can serve as a weak electrophile (cysteine trap) in specific contexts, or be displaced in a subsequent step.[3]

-

Data Summary & Physicochemical Impact[1][2]

The following table highlights the impact of transforming the chloropropoxy linker (Protocol A) on key drug-like properties.

| Property | Parent Scaffold (Cl-Linker) | Morpholine Analog (Protocol A) | Impact on FBDD |

| MW | 228.67 Da | 279.33 Da | Remains within "Fragment" (<300) or "Lead-like" space.[1][2] |

| cLogP | ~2.4 | ~1.1 | Major Improvement: Significant reduction in lipophilicity. |

| Solubility | Low (aq) | High (aq, pH < 7) | Enables high-concentration NMR screening.[1][2] |

| H-Bond Acceptors | 3 | 5 | Additional interactions for solvent/protein binding.[1][2] |

| Reactivity | Electrophilic (Alkylating) | Nucleophilic (Basic) | Shifts from reactive warhead to solubility handle.[1][2] |

References

-

Vanillin Scaffolds in Drug Design

-

Gefitinib Synthesis & Intermediates

-

Fragment-Based Discovery Workflows

-

Reaction of Morpholine with Aryl/Alkyl Halides

Sources

- 1. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Preventing aldehyde oxidation in 4-(3-Chloropropoxy)-3-methoxybenzaldehyde storage

Technical Support Center: Stability & Storage of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Case ID: CAS-151719-92-5-OX Status: Active Priority: High (Degradation Risk)[1]

Executive Summary

You are working with This compound (CAS: 151719-92-5).[1][2] Like many benzaldehyde derivatives, this compound is susceptible to autoxidation , a radical-mediated process that converts the aldehyde functionality into a carboxylic acid (4-(3-chloropropoxy)-3-methoxybenzoic acid).[1]

This guide provides a scientifically grounded storage protocol to prevent this degradation and a recovery workflow to purify the compound if oxidation has already occurred.

Module 1: The Science of Degradation (Root Cause)

To prevent degradation, one must understand the mechanism. Benzaldehydes do not merely "react with air"; they undergo a radical chain reaction initiated by light or trace metals and propagated by oxygen.[1]

The Autoxidation Pathway:

-

Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.[1]

-

Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule.[1]

-

Result: This produces one molecule of peracid and regenerates the acyl radical (chain reaction).[1] The peracid then reacts with another aldehyde to produce two molecules of the carboxylic acid impurity .

Figure 1: The radical chain mechanism converting your aldehyde to a carboxylic acid impurity.

Module 2: Storage Best Practices (Prevention)

Standard: Maintain an oxygen-free, dark, and cool environment.[1]

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent the propagation step of the radical chain.[1] Argon is preferred (heavier than air).[1] |

| Temperature | -20°C (Freezer) | Kinetic suppression.[1] Reduces the rate of radical initiation and propagation. |

| Container | Amber Glass | Blocks UV radiation, which is a primary initiator of the radical mechanism.[1] |

| Sealing | Parafilm + Tape | Teflon-lined caps are mandatory.[1] Parafilm reduces gas exchange; electrical tape prevents the film from cracking in the freezer. |

Protocol: The "Inert Overlay" Technique

-

Do not store the bottle with large headspace (air volume).[1]

-

After use, gently flow a stream of dry Nitrogen or Argon into the bottle for 15–30 seconds.[1]

-

Cap immediately while the gas is still flowing.[1]

-

Seal the cap junction with Parafilm M®.[1]

Module 3: Troubleshooting & Recovery (Correction)

If your compound has turned yellow or formed a white "crust" (crystals) around the rim, it has oxidized.[1][3] Do not discard it. Use the following decision tree to determine the recovery method.

Figure 2: Workflow for assessing and purifying oxidized aldehyde.

Protocol A: Carbonate Wash (The Quick Fix)

Use this when the only impurity is the carboxylic acid (autoxidation product).

-

Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Wash: Transfer to a separatory funnel. Wash 2x with 10% Aqueous Sodium Carbonate (Na₂CO₃) .[1][3]

-

Chemistry: The base deprotonates the benzoic acid impurity (pKa ~4), turning it into a water-soluble salt (benzoate).[1] The aldehyde (neutral) remains in the organic layer.

-

-

Rinse: Wash the organic layer 1x with Brine (saturated NaCl).[1]

-

Dry: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Verify: Check NMR to confirm the disappearance of the acid peak (usually a broad singlet >10 ppm or shifted aromatic protons).[1]

Protocol B: Bisulfite Adduct (The Deep Clean)

Use this if the Carbonate Wash fails or if you need to separate the aldehyde from non-acidic organic impurities.

-

Form Adduct: Dissolve crude aldehyde in a minimal amount of Ethanol. Add an excess of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] Shake vigorously.

-

Observation: A precipitate may form, or the adduct may stay in the aqueous phase.[4]

-

-

Wash: Wash the mixture with Ether or EtOAc.[1]

-

Regenerate: Treat the aqueous phase (or isolated solid) with 10% Sodium Hydroxide (NaOH) or Sodium Carbonate until pH > 10.[1]

-

Chemistry: Base collapses the adduct, regenerating the free aldehyde.

-

-

Extract: Extract the regenerated aldehyde into EtOAc (3x). Dry and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard refrigerator (4°C)? A: Yes, for short periods (weeks). However, for long-term storage (>1 month), -20°C is required to effectively halt the kinetics of autoxidation.[1] Always allow the bottle to warm to room temperature before opening to prevent water condensation, which can hydrolyze the alkyl chloride moiety [1].

Q: My sample has turned from white/colorless to yellow. Is it ruined? A: Not necessarily. Yellowing is a common early sign of oxidation (formation of conjugated byproducts or trace quinones).[1] Run a TLC or H-NMR.[1] If the aldehyde peak (approx.[1] 9.8–10.0 ppm) is still the major component, perform Protocol A (Carbonate Wash) to restore purity [2].[1]

Q: Why do you recommend Sodium Carbonate over Sodium Hydroxide for the wash? A: Sodium Hydroxide is a strong base and can trigger the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and acid) or hydrolyze the alkyl chloride group. Sodium Carbonate is mild enough to remove the acid impurity without degrading the sensitive aldehyde or alkyl halide groups [3].

Q: I see a white solid crust on the threads of the bottle cap. What is it? A: This is likely the crystallized benzoic acid derivative formed by air entering through the threads. Wipe the threads clean with a Kimwipe dampened with EtOAc before resealing to ensure a tight seal.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard procedure for Bisulfite purification of aldehydes).[1] [Link]

-

PubChem. Compound Summary: 4-Chloro-3-methoxybenzaldehyde (Structurally similar analog). [Link][1]

Sources

Technical Support Center: Strategies for Overcoming the Low Reactivity of Alkyl Chlorides in Benzaldehyde Linker Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low reactivity of alkyl chlorides when synthesizing benzaldehyde linkers. This issue often manifests as slow reaction rates, low yields, and the formation of undesirable byproducts. Here, we delve into the underlying chemical principles and offer practical, field-proven solutions to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the cause and implementing an effective solution.

Issue 1: My O-alkylation of a hydroxybenzaldehyde with a primary alkyl chloride is extremely slow and gives a low yield.

This is a classic problem rooted in the inherent properties of the reactants and reaction conditions. Let's break down the potential causes and their remedies.

Probable Causes & Step-by-Step Solutions:

-

Poor Leaving Group Ability of Chloride: The chloride ion (Cl⁻) is a less effective leaving group compared to bromide (Br⁻) or iodide (I⁻) in nucleophilic substitution reactions (Sₙ2).[1][2][3] This is due to the stronger C-Cl bond compared to C-Br or C-I bonds, resulting in a higher activation energy for the reaction.

-

Solution 1: In-Situ Conversion to a More Reactive Alkyl Halide (Finkelstein Reaction)

The Finkelstein reaction provides a simple and effective way to convert an alkyl chloride to a more reactive alkyl iodide in situ. By adding a catalytic amount of an iodide salt, you can significantly accelerate the reaction rate.

Experimental Protocol: Catalytic Finkelstein-Assisted O-Alkylation

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxybenzaldehyde (1.0 eq.) and the alkyl chloride (1.1-1.5 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of sodium iodide or potassium iodide (0.1-0.2 eq.).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq.), to deprotonate the phenolic hydroxyl group.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

-

-

-

Phase Incompatibility of Reactants: When using an ionic nucleophile (the phenoxide formed from the hydroxybenzaldehyde and a base) and a non-polar alkyl chloride, the reactants may be in separate phases, leading to a very slow reaction rate. This is a common issue in Williamson ether synthesis.[4][5]

-

Solution 2: Employ Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl chloride resides, thereby dramatically increasing the reaction rate.[6][7][8]

Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis

-

Reagent Setup: In a round-bottom flask, combine the hydroxybenzaldehyde (1.0 eq.), the alkyl chloride (1.1-1.5 eq.), the base (e.g., K₂CO₃ or aqueous NaOH), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.) in a biphasic solvent system (e.g., toluene/water or dichloromethane/water).

-

Vigorous Stirring: Stir the mixture vigorously to ensure efficient mixing of the two phases.

-

Heating: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

-

Work-up: After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.

-

-

-

Inappropriate Solvent Choice: The use of polar protic solvents (e.g., ethanol, methanol) can solvate the phenoxide nucleophile through hydrogen bonding, which "cages" the nucleophile and reduces its reactivity.[4]

-

Solution 3: Switch to a Polar Aprotic Solvent

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for Sₙ2 reactions as they can dissolve the ionic reactants without strongly solvating the nucleophile, leaving it "naked" and more reactive.[4][9]

Table 1: Comparison of Solvents for O-Alkylation of Hydroxybenzaldehydes

-

| Solvent | Type | Effect on Nucleophile | Typical Reaction Temperature |

| Acetone | Polar Aprotic | Moderate Solvation | Reflux (56 °C) |

| Acetonitrile | Polar Aprotic | Weak Solvation | Reflux (82 °C) |

| DMF | Polar Aprotic | Weak Solvation | 60-100 °C |

| DMSO | Polar Aprotic | Weak Solvation | Room Temp to 80 °C |

| Ethanol | Polar Protic | Strong Solvation (H-bonding) | Reflux (78 °C) |

| Toluene/Water (with PTC) | Biphasic | Interfacial Reaction | 50-110 °C |

Issue 2: My reaction is producing a significant amount of C-alkylated byproduct.

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom (typically at the ortho or para position).[9] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

Probable Causes & Step-by-Step Solutions:

-

"Hard" vs. "Soft" Nucleophile/Electrophile Interactions: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, and soft with soft. The oxygen of the phenoxide is a "harder" nucleophilic center, while the ring carbons are "softer". Alkyl chlorides are relatively "hard" electrophiles, which should favor O-alkylation. However, factors that increase the "softness" of the reaction environment can lead to more C-alkylation.

-

Solution 1: Optimize the Solvent and Counter-ion

The choice of solvent and the counter-ion of the base can influence the site of alkylation.

-

-

High Reaction Temperatures: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

-

Solution 2: Lower the Reaction Temperature

If you are observing C-alkylation, try running the reaction at a lower temperature for a longer period.

-

Issue 3: I am observing elimination products (alkenes) instead of the desired ether.

This is a common side reaction, especially with secondary or sterically hindered primary alkyl chlorides, where the alkoxide acts as a base rather than a nucleophile, leading to an E2 elimination reaction.[11]

Probable Causes & Step-by-Step Solutions:

-

Steric Hindrance: If the alkyl chloride is secondary or a bulky primary halide, the backside attack required for an Sₙ2 reaction is sterically hindered.[1][2]

-

Solution 1: Re-evaluate Your Synthetic Strategy

For secondary alkyl chlorides, the Williamson ether synthesis is often not the ideal method.[12] Consider if you can reverse the roles of the nucleophile and electrophile. For example, if you are trying to make a benzaldehyde linker with a secondary alkyl group, it might be more efficient to convert the benzaldehyde derivative into a good leaving group and react it with the secondary alcohol.

-

-

Strongly Basic Conditions: A high concentration of a strong, sterically hindered base can favor elimination.

-

Solution 2: Use a Weaker, Less Hindered Base